molecular formula C21H18O13 B1677153 quercetin 3-O-glucuronide CAS No. 22688-79-5

quercetin 3-O-glucuronide

Cat. No.: B1677153
CAS No.: 22688-79-5
M. Wt: 478.4 g/mol
InChI Key: DUBCCGAQYVUYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Miquelianin, also known as Quercituron, Mikwelianin, or quercetin 3-O-glucuronide, is a flavonol glucuronide, a type of phenolic compound . It primarily targets the central nervous system and has been shown to suppress cytokine production and IL-2 by Th2 cells .

Mode of Action

Miquelianin interacts with its targets by showing an antioxidant effect in human plasma . It suppresses the excessive production of inflammatory factors, including TNF-α, IL-1β, and COX-2 . Furthermore, it inhibits ROS generation, cAMP and RAS activation, phosphorylation of ERK1/2 and the expression of HMOX1, MMP2, and MMP9 genes .

Biochemical Pathways

Miquelianin affects various biochemical pathways. It primarily exerts its antioxidation and anti-inflammation effects through the PI3K/AKT/NF-κB, Nrf2/ARE, and MAPK pathways . It also suppresses the Th2 immune response, displaying antiallergic properties .

Pharmacokinetics

The pharmacokinetics of Miquelianin involve its ability to reach the central nervous system from the small intestine . The bioavailability of quercetin, a related compound, in humans after oral intake is very low .

Result of Action

The molecular and cellular effects of Miquelianin’s action include its antioxidant effect in human plasma . It suppresses cytokine production and IL-2 by Th2 cells while upregulating the expression of HO-1 in splenocytes . It also suppresses ROS generation, cAMP and RAS activation, phosphorylation of ERK1/2 and the expression of HMOX1, MMP2, and MMP9 genes .

Action Environment

The action of Miquelianin can be influenced by environmental factors. For instance, the presence of other compounds in the environment, such as those found in wine, species of St John’s wort, Nelumbo nucifera (Indian lotus), or green beans, where Miquelianin is naturally present, could potentially influence its action, efficacy, and stability .

Safety and Hazards

Quercetin 3-O-glucuronide is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . When handling, it is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

Quercetin 3-O-glucuronide has potential utilization value in cardiovascular diseases . It might reduce the risk of developing Alzheimer’s disease dementia . These findings indicate that this compound is an excellent inhibitor of α-glucosidase and glycation, and promote its development as a drug or dietary supplement for type 2 diabetes mellitus (DM) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Miquelianin can be synthesized through enzymatic glucuronidation of quercetin. The enzyme uridine diphosphate-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to quercetin, forming miquelianin . This reaction typically occurs under mild conditions, such as pH 7.4 and 37°C.

Industrial Production Methods: Industrial production of miquelianin involves the use of genetically engineered Escherichia coli strains. These strains are designed to overexpress the necessary enzymes for the biosynthesis of miquelianin from quercetin. The process includes the overexpression of uridine diphosphate-glucuronic acid biosynthesis pathway genes and glucokinase genes .

Chemical Reactions Analysis

Types of Reactions: Miquelianin undergoes various chemical reactions, including:

    Oxidation: Miquelianin can be oxidized to form quinones and other oxidation products.

    Reduction: It can be reduced to form dihydroquercetin derivatives.

    Substitution: Miquelianin can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquercetin derivatives.

    Substitution: Acetylated derivatives of miquelianin.

Properties

IUPAC Name

6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O13/c22-7-4-10(25)12-11(5-7)32-17(6-1-2-8(23)9(24)3-6)18(13(12)26)33-21-16(29)14(27)15(28)19(34-21)20(30)31/h1-5,14-16,19,21-25,27-29H,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBCCGAQYVUYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quercetin 3-O-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22688-79-5
Record name Quercetin 3-O-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
quercetin 3-O-glucuronide
Reactant of Route 2
quercetin 3-O-glucuronide
Reactant of Route 3
quercetin 3-O-glucuronide
Reactant of Route 4
quercetin 3-O-glucuronide
Reactant of Route 5
quercetin 3-O-glucuronide
Reactant of Route 6
quercetin 3-O-glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.